

physical and chemical properties of 1-(Mercaptomethyl)cyclopropaneacetic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

1-

Compound Name: (Mercaptomethyl)cyclopropaneacetic Acid

Cat. No.: B020542

[Get Quote](#)

An In-depth Technical Guide to 1-(Mercaptomethyl)cyclopropaneacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Mercaptomethyl)cyclopropaneacetic acid is a pivotal intermediate in the pharmaceutical industry, most notably in the synthesis of Montelukast, a potent and selective leukotriene receptor antagonist used in the treatment of asthma and allergic rhinitis.^{[1][2][3]} This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis, and its crucial role in the manufacturing of Montelukast.

Core Physical and Chemical Properties

This section summarizes the key physical and chemical identifiers and properties of **1-(Mercaptomethyl)cyclopropaneacetic acid**. The data presented is a compilation from various sources to provide a thorough reference.

Table 1: Compound Identifiers

Identifier	Value
CAS Number	162515-68-6[4]
Molecular Formula	C ₆ H ₁₀ O ₂ S[4]
Molecular Weight	146.21 g/mol [4][5]
Synonyms	2-[1-(Mercaptomethyl)cyclopropyl]acetic acid, 2-(1-(sulfanyl methyl)cyclopropyl)acetic acid[4][6]

Table 2: Physicochemical Properties

Property	Value
Appearance	White to off-white crystalline solid[4][6]
Melting Point	42-46 °C[4]
Boiling Point	290.1 °C (predicted)[1]
Density	1.228 g/cm ³ (predicted)[1]
Flash Point	>110 °C[4]
pKa (predicted)	4.76 ± 0.10[7]
Solubility	Soluble in methanol and DMSO.[4][6] Slightly soluble in cold ethanol and water.[8]

Experimental Protocols

The synthesis of **1-(Mercaptomethyl)cyclopropaneacetic acid** is a multi-step process that has been described in several patents. Below are detailed methodologies from a representative synthetic route.

Synthesis of **1-(Mercaptomethyl)cyclopropaneacetic Acid**

This synthesis involves the conversion of 1,1-cyclopropanedimethanol to the target compound via several intermediates.

Step 1: Synthesis of 1,1-Cyclopropanedimethanol Cyclic Sulfite

- To a solution of 1,1-cyclopropanedimethanol in a suitable solvent (e.g., toluene or methylene chloride), add triethylamine.[9]
- Cool the mixture to 0-5 °C.[8]
- Slowly add thionyl chloride to the reaction mixture.[8][9]
- Stir the reaction for several hours at 0-5 °C.[8]
- After the reaction is complete, quench with water and separate the organic layer.[8]
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 1,1-cyclopropanedimethanol cyclic sulfite.[8]

Step 2: Synthesis of 1-(Hydroxymethyl)cyclopropaneacetonitrile

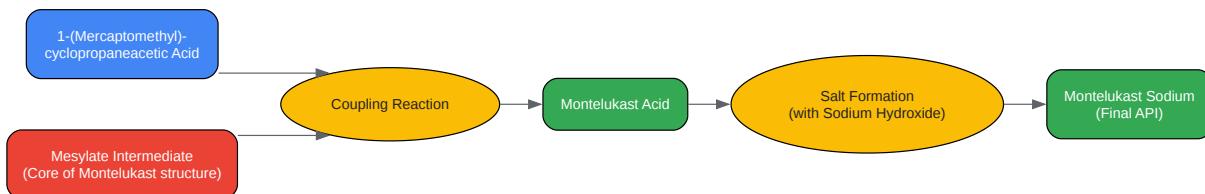
- Dissolve the cyclic sulfite from Step 1 in a suitable solvent such as dimethylformamide (DMF).[8]
- Add sodium cyanide to the solution.[8]
- Heat the reaction mixture and stir for several hours.[8]
- After completion, cool the reaction and extract the product with a suitable organic solvent.[8]
- Purify the product by distillation under reduced pressure to obtain 1-(hydroxymethyl)cyclopropaneacetonitrile.[8]

Step 3: Synthesis of 1-(Bromomethyl)cyclopropaneacetonitrile

- Dissolve 1-(hydroxymethyl)cyclopropaneacetonitrile in an appropriate solvent like acetonitrile.[10]
- Cool the solution to a low temperature (e.g., -10 to 0 °C).[10]

- Add a brominating agent, such as bromine in the presence of an organic phosphine (e.g., triphenylphosphine).[5]
- Stir the reaction at a controlled temperature until completion.[10]
- Isolate the crude product by filtration and wash with a cold solvent.[10]

Step 4: Synthesis of 1-(Isothiuroniummethyl)cyclopropaneacetonitrile Hydrobromide


- Charge a reaction vessel with 1-(bromomethyl)cyclopropaneacetonitrile and acetone.[10]
- Add thiourea to the mixture.[10]
- Heat the mixture to reflux and stir for several hours.[10]
- Cool the reaction mixture to induce crystallization of the product.[10]
- Filter the solid, wash with cold acetone, and dry to obtain the isothiuronium salt.[10]

Step 5: Hydrolysis to **1-(Mercaptomethyl)cyclopropaneacetic Acid**

- Suspend the 1-(isothiuroniummethyl)cyclopropaneacetonitrile hydrobromide in a degassed aqueous solution of a strong base, such as sodium hydroxide.[5]
- Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen) for several hours.[5]
- Cool the reaction mixture and acidify with a degassed acid (e.g., formic acid) to a pH of 3.5-4.0.[5]
- Extract the product with a degassed organic solvent, such as ethyl acetate.[5]
- Wash the combined organic layers with degassed water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5]
- Purify the crude product by crystallization from a suitable solvent (e.g., hexanes) to yield **1-(mercaptomethyl)cyclopropaneacetic acid**.[5]

Role in Montelukast Synthesis

1-(Mercaptomethyl)cyclopropaneacetic acid is not known to have significant biological activity itself; its primary importance lies in its role as a key building block in the synthesis of Montelukast.[2][5] The following diagram illustrates the workflow of its incorporation in the final steps of Montelukast production.

[Click to download full resolution via product page](#)

Caption: Synthesis of Montelukast from key intermediates.

This reaction involves the coupling of the thiol group of **1-(mercaptomethyl)cyclopropaneacetic acid** with a mesylate-activated intermediate that contains the core quinoline and phenyl structures of Montelukast.[11] This is followed by salt formation to produce the final active pharmaceutical ingredient, Montelukast sodium.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 1-(mercaptomethyl)cyclopropaneacetate | C7H12O2S | CID 15288152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Montelukast intermediate (2-[1-(Mercaptomethyl)cyclopropyl] acetic acid) Online | Montelukast intermediate (2-[1-(Mercaptomethyl)cyclopropyl] acetic acid) Manufacturer and Suppliers [scimiplify.com]

- 3. scbt.com [scbt.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. US7572930B2 - Process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof - Google Patents [patents.google.com]
- 6. allmpus.com [allmpus.com]
- 7. 2-[1-(Mercaptomethyl)cyclopropyl]acetic acid | 162515-68-6 [chemicalbook.com]
- 8. Page loading... [wap.guidechem.com]
- 9. CN103539714A - Preparation methods of 1-(mercaptomethyl)cyclopropyl acetic acid and intermediate thereof - Google Patents [patents.google.com]
- 10. Process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof - Eureka | Patsnap [eureka.patsnap.com]
- 11. sciforum.net [sciforum.net]
- To cite this document: BenchChem. [physical and chemical properties of 1-(Mercaptomethyl)cyclopropaneacetic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b020542#physical-and-chemical-properties-of-1-mercaptomethyl-cyclopropaneacetic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com